N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide
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Overview
Description
N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C12H19NO3S It is a sulfonamide derivative, characterized by the presence of an ethyl group, an isopropyl group, and a methoxy group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the ethyl and isopropyl groups. One common method involves the reaction of 5-isopropyl-2-methoxybenzenesulfonyl chloride with ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The presence of the ethyl and isopropyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-5-isopropyl-2-methylbenzenesulfonamide
- N-ethyl-5-isopropyl-2-ethoxybenzenesulfonamide
- N-ethyl-5-isopropyl-2-chlorobenzenesulfonamide
Uniqueness
N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable scaffold for drug development and other applications.
Biological Activity
N-ethyl-5-isopropyl-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, mechanisms of action, and biological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with an ethyl group, an isopropyl group, and a methoxy group attached to the sulfonamide functional group. The presence of the methoxy group enhances its chemical reactivity and influences its interactions with biological targets. The sulfonamide moiety is known for its ability to form hydrogen bonds, which can modulate enzyme activity or receptor function.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by binding to active site residues. Additionally, the unique combination of ethyl and isopropyl groups may enhance binding affinity and specificity compared to other sulfonamides.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been shown to interact with certain biological receptors, potentially leading to applications in taste modulation and flavor enhancement in food products. The compound's structural characteristics may also contribute to its effectiveness against microbial pathogens.
Anti-inflammatory Effects
Research indicates that compounds related to this compound may possess anti-inflammatory properties. For example, studies on related sulfonamides have demonstrated their ability to activate signaling pathways involved in inflammatory responses, such as NF-κB and ISRE pathways . These findings suggest that this compound could be explored for therapeutic applications in inflammatory diseases.
Cytotoxicity and Antiproliferative Activity
The compound's potential cytotoxic effects have been evaluated in various cancer cell lines. Similar sulfonamides have shown significant antiproliferative activity, indicating that this compound may also exhibit similar properties. For instance, structural modifications in related compounds have led to enhanced cytotoxicity against specific cancer types by disrupting microtubule organization and inducing apoptosis .
Case Studies and Research Findings
- Taste Modulation Studies : A study investigated the interaction of this compound with human bitter taste receptors TAS2R38 and TAS2R43. The results indicated that the compound could modulate taste perception, suggesting potential applications in food science.
- Inflammation Pathway Activation : In a series of experiments focusing on structure-activity relationships (SAR), related sulfonamides were shown to prolong NF-κB signaling in response to lipopolysaccharide stimulation. This suggests that this compound may similarly enhance inflammatory responses through these pathways .
- Cytotoxicity Assessment : In vitro studies on structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). These findings support further investigation into the anticancer potential of this compound .
Data Tables
Properties
IUPAC Name |
N-ethyl-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-5-13-17(14,15)12-8-10(9(2)3)6-7-11(12)16-4/h6-9,13H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWCFJGJVRWDIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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